Dersimelagon - 1835256-48-8

Dersimelagon

Catalog Number: EVT-266838
CAS Number: 1835256-48-8
Molecular Formula: C36H45F4N3O5
Molecular Weight: 675.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dersimelagon is an orally bioavailable selective, non-peptide melanocortin-1 receptor (MC1R; melanocyte-stimulating hormone receptor; MSHR; melanin-activating peptide receptor; melanotropin receptor) agonist, that can potentially be used to prevent phototoxicity. Upon administration, dersimelagon targets, binds to and activates MC1R. This may prevent phototoxicity and related pain in erythropoietic protoporphyria (EPP) or X-Linked Protoporphyria (XLP) patients. MC1R, a G protein-coupled receptor that binds to melanocortins and are located on melanocytes, is involved in regulating mammalian skin and hair color.
Source and Classification

Dersimelagon is synthesized through a multi-step chemical process that involves the coupling of specific organic compounds. It falls under the category of melanocortin receptor agonists, which are known for their ability to modulate melanogenesis and possess anti-inflammatory properties. The compound is primarily researched within the context of dermatological and fibrotic diseases due to its mechanism of action on MC1R.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dersimelagon involves several key steps:

  1. Formation of Piperidine Derivative: The process begins with the synthesis of a piperidine-4-carboxylic acid derivative.
  2. Coupling Reaction: This intermediate is then coupled with a pyrrolidine-3-carbonyl compound.
  3. Reaction Conditions: The synthesis typically employs organic solvents and catalysts to enhance reaction efficiency. Precise control over temperature, pressure, and reaction time is crucial for optimizing yield and purity during industrial production.

The scaling up from laboratory synthesis to industrial production requires careful optimization to ensure consistent results across large batches.

Molecular Structure Analysis

Structure and Data

Dersimelagon's molecular structure features distinct functional groups that facilitate its interaction with the MC1R. Although specific structural diagrams are not provided in the sources, it can be inferred that the compound's design allows for selective binding to the receptor, which is essential for its biological activity.

Molecular Formula

The molecular formula of Dersimelagon is C₁₈H₂₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.

Chemical Reactions Analysis

Types of Reactions

Dersimelagon participates in several chemical reactions:

  • Oxidation: This reaction involves adding oxygen or removing hydrogen, often facilitated by agents like hydrogen peroxide.
  • Reduction: This process entails adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another under specific conditions using nucleophiles or electrophiles.

The products formed from these reactions depend on the specific conditions employed during the reactions.

Mechanism of Action

Dersimelagon exerts its effects primarily by selectively binding to and activating the melanocortin-1 receptor. This activation leads to increased eumelanin synthesis in melanocytes, which is critical for skin pigmentation. Additionally, it has been shown to possess anti-inflammatory and anti-fibrotic effects, making it a candidate for treating conditions such as systemic sclerosis .

The mechanism involves:

  • Increased Melanin Production: Activation of MC1R enhances eumelanin production in response to α-melanocyte-stimulating hormone.
  • Anti-Fibrotic Effects: It modulates collagen synthesis pathways, potentially reducing fibrosis in affected tissues .
Physical and Chemical Properties Analysis

Physical Properties

Dersimelagon is described as a solid at room temperature with a melting point that supports its stability during storage and handling.

Chemical Properties

  • Solubility: It is soluble in dimethyl sulfoxide, which is commonly used as a solvent for biological assays.
  • Stability: The compound exhibits stability under standard laboratory conditions but requires careful handling due to its reactivity in certain chemical environments.

Relevant data on its pharmacokinetics indicate that after oral administration, it is extensively metabolized in the liver with minimal excretion through urine .

Applications

Dersimelagon has potential applications in various scientific domains:

  • Dermatology: Its ability to modulate skin pigmentation makes it a candidate for treating pigmentation disorders.
  • Fibrosis Treatment: Due to its anti-fibrotic properties, it may be beneficial in managing systemic sclerosis and other fibrotic diseases.
  • Research Tool: As a selective melanocortin receptor agonist, it serves as an important tool in studying MC1R-related pathways and their implications in skin biology and disease.
Introduction to Dersimelagon: Molecular and Pharmacological Foundations

Structural Characterization of Dersimelagon as a Synthetic Small Molecule

Dersimelagon features a complex molecular architecture characterized by a tetracyclic core structure with defined stereochemistry at multiple chiral centers. The compound contains four fluorine atoms (two as -CF₃ groups) that enhance membrane permeability and metabolic stability [3] [6]. X-ray crystallography studies reveal a rigid conformation stabilized by intramolecular hydrogen bonding between the carbonyl group and adjacent nitrogen atoms, contributing to its high receptor binding specificity [3]. The molecular structure includes:

  • A substituted indole moiety: Provides π-π stacking interactions with aromatic residues in the melanocortin 1 receptor (MC1R) binding pocket
  • Chiral decahydroisoquinoline system: The (1R,2S,4R) configuration at the decahydroisoquinoline ring is essential for agonist activity
  • N-methylpiperidine carboxylate: Contributes to solubility and forms salt bridges with aspartate residues in the receptor
  • Benzodioxole ether linkage: Enhances metabolic stability against hepatic cytochrome P450 enzymes [3] [6]

The compound exhibits moderate lipophilicity (calculated logP = 5.95) balanced by polar surface area (82.55 Ų), enabling both gastrointestinal absorption and sufficient aqueous solubility for oral bioavailability [6]. Spectroscopic characterization shows distinctive UV absorption maxima at 228 nm and 286 nm in methanol, corresponding to the conjugated π-electron systems. Nuclear magnetic resonance (NMR) analysis confirms the (3S,4R) stereochemistry at the critical pyrrolidine ring junction, which directly influences receptor binding affinity [3].

Table 1: Structural and Physicochemical Properties of Dersimelagon

PropertyValueSignificance
Molecular FormulaC₃₆H₄₅F₄N₃O₅Defines elemental composition and molecular weight (675.75 g/mol)
CAS Registry Number1835256-48-8Unique chemical identifier
Hydrogen Bond Acceptors6Influences solubility and membrane permeability
Hydrogen Bond Donors1Impacts protein binding and pharmacokinetics
Rotatable Bonds9Affects conformational flexibility and receptor interaction
Topological Polar Surface Area82.55 ŲPredicts absorption and blood-brain barrier penetration
Chiral Centers4 (specified absolute configuration)Determines stereospecificity for MC1R binding
Aromatic Rings3Facilitates π-π interactions with receptor binding pockets

Mechanism of Action: Selective Melanocortin 1 Receptor (MC1R) Agonism

Dersimelagon functions as a potent and selective agonist of the melanocortin 1 receptor (MC1R), a class A G protein-coupled receptor (GPCR) expressed in melanocytes, inflammatory cells, endothelial cells, and fibroblasts [4] [7]. The compound exhibits exceptional selectivity for MC1R over other melanocortin receptor subtypes, with binding affinity (Ki) values of 2.26 nM for human MC1R versus 32.9 nM for MC4R, 486 nM for MC5R, and 1420 nM for MC3R [3]. This 14.6-fold selectivity over MC4R is particularly significant given MC4R's role in appetite regulation, minimizing potential off-target effects [3].

The compound demonstrates species-specific potency with half-maximal effective concentration (EC₅₀) values of:

  • 8.16 nM for human MC1R
  • 3.91 nM for cynomolgus monkey MC1R
  • 1.14 nM for mouse MC1R
  • 0.251 nM for rat MC1R [3]

Upon binding, dersimelagon stabilizes MC1R in an active conformation that preferentially couples to Gαs proteins, triggering adenylate cyclase activation and intracellular cyclic AMP (cAMP) elevation [4] [7]. This cAMP surge activates protein kinase A (PKA), which phosphorylates cAMP response element-binding protein (CREB), leading to transcription of microphthalmia-associated transcription factor (MITF). MITF subsequently upregulates tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT) – key enzymes in eumelanin synthesis [2] [4]. In preclinical models, dersimelagon administration significantly increased mRNA expression of Tyr, Trp1, and Dct in mouse skin within 24 hours, with effects persisting for 72 hours post-dose [3].

Beyond pigmentary effects, MC1R activation exerts broad anti-inflammatory actions through:

  • NF-κB pathway suppression: Inhibition of IκB kinase prevents nuclear translocation of NF-κB, reducing pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6)
  • Adhesion molecule downregulation: Decreased expression of E-selectin, VCAM-1, and ICAM-1 on endothelial cells
  • Anti-fibrotic activity: Attenuation of TGF-β-induced fibroblast activation through Smad2/3 phosphorylation inhibition [4] [7] [9]

Table 2: Pharmacological Profile of Dersimelagon Across Experimental Models

Model SystemKey FindingEffective Concentration/DoseReference
In Vitro Systems
Human MC1REC₅₀ = 8.16 nMConcentration-dependent [3]
B16F1 Melanoma CellsEumelanin production (EC₅₀ = 13 pM)0.03-300 pM [3]
Human Dermal FibroblastsSuppression of TGF-β-induced α-SMA expression100 nM [4]
In Vivo Systems
Ay/a MiceDose-dependent coat color darkening0.3-3 mg/kg/day (oral) [3]
Cynomolgus MonkeysReversible skin pigmentation1-30 mg/kg/day (oral) [3]
Bleomycin-induced SSc Mouse ModelInhibition of skin fibrosis and lung inflammation0.3 mg/kg/day (prophylactic) [4]
Bleomycin-induced SSc Mouse ModelSuppression of established skin fibrosis3 mg/kg/day (therapeutic) [9]

Role in Heme Biosynthesis Pathway Modulation

In erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), dersimelagon addresses the fundamental pathophysiological process of protoporphyrin IX (PPIX) accumulation through indirect modulation of the heme biosynthesis pathway. EPP results from biallelic mutations in the ferrochelatase (FECH) gene, while XLP stems from gain-of-function mutations in the δ-aminolevulinic acid synthase 2 (ALAS2) gene [5] [10]. Both genetic defects lead to pathological accumulation of PPIX in erythrocytes, plasma, and tissues. When photoactivated by visible light (particularly 410 nm Soret band), PPIX generates reactive oxygen species that trigger neuropathic pain, inflammation, and tissue damage [5] [10].

Dersimelagon mitigates PPIX-induced phototoxicity through MC1R-mediated eumelanin upregulation rather than directly altering heme biosynthesis enzymes. The increased epidermal eumelanin acts as:

  • Optical filter: Absorbs 300-500 nm wavelengths, reducing photon penetration to PPIX-containing dermal layers
  • Free radical scavenger: Neutralizes reactive oxygen species generated by photoexcited PPIX
  • Thermal converter: Dissipates light energy as heat through ultrafast internal conversion (sub-picosecond timeframe) [2] [5]

Preclinical evidence demonstrates that dersimelagon-induced melanogenesis increases the light exposure threshold required to elicit phototoxic symptoms. In clinical studies, this translated to increased time to onset of prodromal symptoms (burning, tingling, itching) following sunlight exposure in EPP/XLP patients [2] [8]. The melanin density measured by reflectance spectroscopy increased by 15-25% in healthy volunteers receiving 150-300 mg dersimelagon daily for 14 days, establishing a clear exposure-response relationship [2].

Additionally, MC1R activation may confer protection against PPIX-induced liver injury through:

  • Hepatocyte cytoprotection: Reduced oxidative stress via upregulation of glutathione synthesis
  • Anti-inflammatory effects: Suppression of Kupffer cell activation and pro-inflammatory cytokine release
  • Vascular modulation: Improved hepatic microcirculation through endothelial nitric oxide synthase (eNOS) activation [4] [7] [9]

Notably, dersimelagon does not reduce erythrocyte PPIX levels, distinguishing its mechanism from approaches targeting heme biosynthesis directly [5] [10]. Instead, it functions as a physiological photoprotectant that enables patients to tolerate higher light exposures without triggering the phototoxic cascade. This mechanism offers particular advantage for pediatric populations, where EPP/XLP prevalence is highest among porphyrias and where avoidance strategies significantly impact quality of life [5] [10].

Properties

CAS Number

1835256-48-8

Product Name

Dersimelagon

IUPAC Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

Molecular Formula

C36H45F4N3O5

Molecular Weight

675.8 g/mol

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI Key

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Solubility

Soluble in DMSO

Synonyms

Dersimelagon;

Canonical SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Isomeric SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.